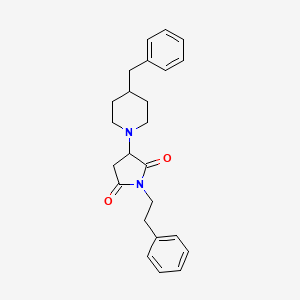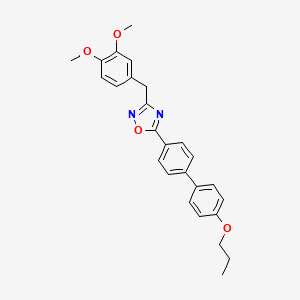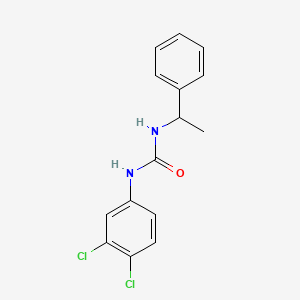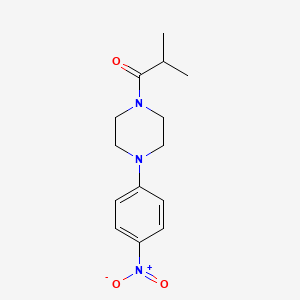
3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione, also known as BPAP, is a synthetic compound that has been found to have potential therapeutic applications in the field of neuroscience. BPAP is a unique compound due to its ability to selectively stimulate dopamine D2 receptor-mediated neurotransmission, without affecting other dopamine receptor subtypes. This makes it a promising candidate for the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and depression.
作用机制
3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione's mechanism of action is unique in that it selectively stimulates dopamine D2 receptor-mediated neurotransmission. This leads to increased dopamine release and enhanced dopaminergic neurotransmission, which has been shown to improve motor function and reduce symptoms of depression and schizophrenia.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione has been found to have several biochemical and physiological effects, including increased dopamine release, enhanced dopaminergic neurotransmission, and improved motor function. 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione has also been shown to have antidepressant-like effects and antipsychotic effects in animal models of depression and schizophrenia, respectively.
实验室实验的优点和局限性
One advantage of using 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione in lab experiments is its ability to selectively stimulate dopamine D2 receptor-mediated neurotransmission, without affecting other dopamine receptor subtypes. This allows for more precise and targeted research on the role of dopamine in various neurological disorders. However, one limitation of using 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione in lab experiments is its relatively low potency, which may require higher doses and longer treatment periods to achieve significant effects.
未来方向
There are several future directions for research on 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione, including its potential use as a therapeutic agent for Parkinson's disease, depression, and schizophrenia. Further studies are needed to determine the optimal dosing and treatment regimens for 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione, as well as its long-term safety and efficacy. Additionally, research on the mechanism of action of 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione may lead to the development of new drugs that selectively target dopamine D2 receptor-mediated neurotransmission.
合成方法
The synthesis of 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione involves several steps, including the reaction of 2,5-diketopiperazine with piperidine and benzyl bromide, followed by the reaction of the resulting compound with 2-phenylethylamine. The final product is obtained through purification and crystallization.
科学研究应用
3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione has been extensively studied in vitro and in vivo for its potential therapeutic applications. Several studies have shown that 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione can enhance dopamine release and improve motor function in animal models of Parkinson's disease. 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione has also been found to have antidepressant-like effects in animal models of depression, as well as antipsychotic effects in animal models of schizophrenia.
属性
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-23-18-22(24(28)26(23)16-13-19-7-3-1-4-8-19)25-14-11-21(12-15-25)17-20-9-5-2-6-10-20/h1-10,21-22H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJBGGYFMIDYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride](/img/structure/B5140218.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-methoxy-N-(2-methoxyethyl)propanamide](/img/structure/B5140229.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5140242.png)
![2-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]ethanol](/img/structure/B5140243.png)
![1-ethyl-4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5140250.png)
![9-oxo-N-(3-pyridinylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5140256.png)
![2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5140258.png)

![5-[4-(allyloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140275.png)


![4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5140304.png)
![4-(2-chlorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5140311.png)
